2-(3-Ethoxyphenyl)cyclopropan-1-amine
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Overview
Description
2-(3-Ethoxyphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C11H15NO It features a cyclopropane ring substituted with an ethoxyphenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)cyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of 3-ethoxyphenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reductive amination to introduce the amine group. The reaction conditions often involve the use of a Grignard reagent and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2-(3-Ethoxyphenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can impose conformational constraints on the molecule, affecting its binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)cyclopropan-1-amine
- 2-(3-Propoxyphenyl)cyclopropan-1-amine
- 2-(3-Butoxyphenyl)cyclopropan-1-amine
Uniqueness
2-(3-Ethoxyphenyl)cyclopropan-1-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from similar compounds with different alkoxy groups.
Properties
IUPAC Name |
2-(3-ethoxyphenyl)cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-13-9-5-3-4-8(6-9)10-7-11(10)12/h3-6,10-11H,2,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIOQWQTYQOKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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